Kinase Selectivity: Milciclib Exhibits a >3-Fold Selectivity Window for CDK2 Over Other CDKs
Milciclib is a potent ATP-competitive inhibitor of CDK2/cyclin A, with an IC50 of 45 nM. Importantly, it demonstrates a >3-fold selectivity for CDK2 over a panel of other CDKs, including CDK1, CDK4, CDK5, and CDK7, as determined in cell-free kinase assays [1]. This contrasts with the more restricted selectivity profiles of approved CDK4/6 inhibitors.
| Evidence Dimension | CDK2 Selectivity Ratio |
|---|---|
| Target Compound Data | >3-fold selectivity for CDK2 over CDK1, CDK4, CDK5, and CDK7 |
| Comparator Or Baseline | CDK1, CDK2, CDK4, CDK5, CDK7 |
| Quantified Difference | Selectivity ratio > 3 |
| Conditions | Cell-free kinase activity assays |
Why This Matters
This selectivity profile defines a unique polypharmacology distinct from highly selective CDK4/6 inhibitors, making it a necessary tool for research requiring multi-CDK inhibition, particularly of CDK2.
- [1] Brasca, M.G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. View Source
